molecular formula C22H35BrN2O4Si B13049301 Tert-butyl 5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-carbamoyl-3-methylindoline-1-carboxylate

Tert-butyl 5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-carbamoyl-3-methylindoline-1-carboxylate

Cat. No.: B13049301
M. Wt: 499.5 g/mol
InChI Key: AUDPTOMXPRNFHH-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-carbamoyl-3-methylindoline-1-carboxylate: is a complex organic compound that features a tert-butyl group, a bromine atom, and a tert-butyldimethylsilyl-protected hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-carbamoyl-3-methylindoline-1-carboxylate typically involves multiple steps starting from commercially available 4-bromo-1H-indole . The synthetic route includes:

    Vilsmeier Formylation: The 3-position of 4-bromo-1H-indole is formylated using the Vilsmeier reagent to yield a formylated intermediate.

    N-Boc Protection: The formylated intermediate is then protected with a Boc group.

    Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride in methanol.

    Silylation: The hydroxyl group is protected by treatment with tert-butyldimethylsilyl chloride in methylene chloride in the presence of imidazole.

    Formylation: Introduction of a formyl group at the 4-position using n-butyllithium and DMF in anhydrous THF.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group once deprotected.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the bromine site.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups like amines or ethers.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in the synthesis of natural products and pharmaceuticals .

Biology and Medicine

The compound’s structure suggests potential biological activity, particularly in the development of new drugs. Its indoline core is a common motif in many bioactive molecules, including anticancer and anti-inflammatory agents .

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its unique reactivity makes it suitable for applications in material science and catalysis .

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors. The tert-butyldimethylsilyl group can be used to protect reactive hydroxyl groups during synthesis, ensuring selective reactions at other sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl 5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-carbamoyl-3-methylindoline-1-carboxylate apart is its combination of functional groups, which provides a unique reactivity profile. The presence of both a bromine atom and a tert-butyldimethylsilyl-protected hydroxyl group allows for selective reactions, making it a valuable intermediate in complex organic syntheses .

Properties

Molecular Formula

C22H35BrN2O4Si

Molecular Weight

499.5 g/mol

IUPAC Name

tert-butyl 5-bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-7-carbamoyl-3-methyl-2H-indole-1-carboxylate

InChI

InChI=1S/C22H35BrN2O4Si/c1-20(2,3)29-19(27)25-12-22(7,13-28-30(8,9)21(4,5)6)16-11-14(23)10-15(17(16)25)18(24)26/h10-11H,12-13H2,1-9H3,(H2,24,26)

InChI Key

AUDPTOMXPRNFHH-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C2=C(C=C(C=C21)Br)C(=O)N)C(=O)OC(C)(C)C)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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